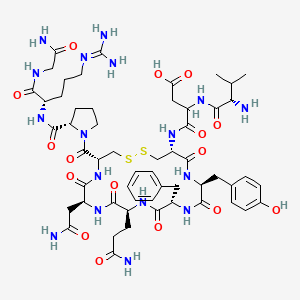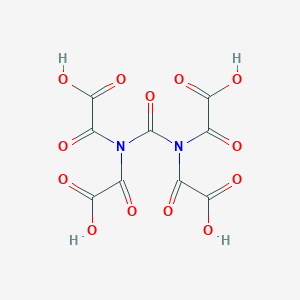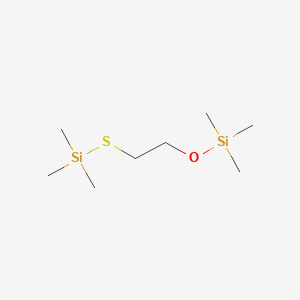
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridine derivative and trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the oxidation of 4-methoxypyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of trifluoroacetic acid as a reagent in the process helps to stabilize the oxidized form of the pyridine derivative .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to 4-methoxypyridine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a catalyst such as manganese dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state pyridine derivatives.
Reduction: 4-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex pyridine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The trifluoroacetic acid component enhances the compound’s stability and reactivity, allowing it to effectively modulate biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxypyridine N-oxide
- 2,3-Dimethyl-4-methoxypyridine N-oxide
- 4-Chloro-2,3-dimethylpyridine N-oxide
Uniqueness
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar pyridine derivatives, enhancing its utility in various applications .
Propriétés
Numéro CAS |
76187-47-8 |
|---|---|
Formule moléculaire |
C8H8F3NO4 |
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
4-methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7NO2.C2HF3O2/c1-9-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
Clé InChI |
VRVXVEZKJJCLRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
